Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine
Description
Chemical Identity and Structural Relationship
Cyclohexane-1,4-dicarboxylic acid (C₈H₁₂O₄) is a dicarboxylic acid featuring a six-membered cyclohexane ring with carboxyl groups at the 1 and 4 positions. Its stereoisomerism includes cis (axial-equatorial) and trans (axial-axial or equatorial-equatorial) conformations, which influence polymer crystallinity and thermal stability. The trans-isomer predominates in industrial applications due to its enhanced symmetry and packing efficiency.
Undecane-1,11-diamine (C₁₁H₂₆N₂) is a linear aliphatic diamine with terminal amine groups separated by an 11-carbon chain. Its extended hydrocarbon backbone introduces flexibility, enabling entanglement in polymeric networks and modifying mechanical properties such as tensile strength and glass transition temperature.
When combined, these monomers form a polyamide via step-growth polymerization. The carboxyl groups of CHDA react with the amine groups of undecane-1,11-diamine, producing amide bonds (─NH─C═O─) and water as a byproduct. The resulting polymer backbone alternates between rigid cyclohexane units and flexible undecane segments, creating a balance of strength and processability.
Table 1: Key Properties of Monomers
| Property | Cyclohexane-1,4-Dicarboxylic Acid | Undecane-1,11-Diamine |
|---|---|---|
| Molecular Formula | C₈H₁₂O₄ | C₁₁H₂₆N₂ |
| Functional Groups | 2 Carboxyl (-COOH) | 2 Amine (-NH₂) |
| Stereoisomerism | Cis and trans configurations | None |
| Role in Polymerization | Acid monomer | Amine monomer |
Historical Development in Polymeric Chemistry
The use of aliphatic diamines in polyamide synthesis dates to the 1930s with the invention of nylon-6,6, derived from adipic acid and hexamethylenediamine. This pioneering work demonstrated the utility of condensation reactions between diacids and diamines, establishing a template for later innovations.
CHDA entered polymer chemistry in the late 20th century as a cycloaliphatic alternative to aromatic diacids like terephthalic acid. Its saturated ring structure improved UV resistance and reduced yellowing in polyesters, addressing limitations in outdoor applications. Concurrently, long-chain diamines like undecane-1,11-diamine gained attention for their ability to disrupt crystallinity in nylons, enhancing impact resistance.
The pairing of CHDA with undecane-1,11-diamine emerged from efforts to optimize polyamide performance. Early studies revealed that the cyclohexane ring’s rigidity counteracted the diamine’s flexibility, yielding materials with tunable thermal and mechanical profiles. Advances in stereochemical control, particularly in isolating trans-CHDA, further refined polymer properties.
Significance in Sustainable Material Science
CHDA and undecane-1,11-diamine contribute to sustainable material design through three mechanisms:
- Resource Efficiency : The cyclohexane ring’s inherent stability reduces material degradation, extending product lifespans and minimizing waste.
- Bio-Based Potential : Both monomers can be synthesized from renewable feedstocks. For example, CHDA derivatives are accessible via hydrogenation of plant-derived terephthalic acid.
- Energy Savings : Polyamides derived from these monomers require lower processing temperatures than aromatic analogs, reducing energy consumption during manufacturing.
Table 2: Sustainability Comparison of Polyamide Monomers
| Metric | CHDA/Undecane System | Conventional Nylon-6,6 |
|---|---|---|
| Feedstock Origin | Partially bio-based | Petrochemical |
| Processing Temperature | 220–250°C | 260–280°C |
| UV Resistance | High | Moderate |
The integration of CHDA and undecane-1,11-diamine into copolymer systems exemplifies a shift toward structurally adaptive materials that meet performance and environmental benchmarks. Ongoing research focuses on closed-loop recycling strategies for these polymers, leveraging hydrolytic degradation of amide bonds under controlled conditions.
Properties
CAS No. |
52734-17-5 |
|---|---|
Molecular Formula |
C19H38N2O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine |
InChI |
InChI=1S/C11H26N2.C8H12O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-13H2;5-6H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
INVIGRMXYCVFIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O.C(CCCCCN)CCCCCN |
Related CAS |
52734-17-5 72928-95-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with undecane-1,11-diamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Amidation Reactions
The primary reaction between CHDA and UDDA involves amide bond formation through nucleophilic attack by the amine on the carboxylic acid groups. This reaction proceeds via a two-step mechanism:
-
Proton transfer from the carboxylic acid to the amine, forming an ammonium carboxylate intermediate.
-
Dehydration to yield the amide linkage, typically catalyzed by heat or coupling agents.
Key Reaction Parameters:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Temperature | 80–120°C | 84–93.5% | |
| Solvent | Ethylene glycol, aqueous NaOH | – | |
| Molar Ratio (D/DA) | 0.9–1.1 (optimal: 1.00–1.02) | – | |
| Catalyst | Acidic ion exchange resins | – |
Notable Findings:
-
Recycling glycolic mother liquor increases diamide precipitation yield to 93.5% .
-
Excess UDDA (>1.02 molar ratio) minimizes residual CHDA, ensuring near-complete conversion .
Hofmann Rearrangement
CHDA-derived bis-N-chloramide intermediates undergo Hofmann rearrangement in the presence of alkali hydroxides (e.g., NaOH) to produce trans-cyclohexane-1,4-diamine (TCHD) .
Reaction Pathway:
-
Chlorination : CHDA diamide reacts with Cl₂ to form bis-N-chloramide.
-
Rearrangement : Base-mediated cleavage generates isocyanate intermediates.
-
Hydrolysis : Isocyanates convert to primary amines (TCHD).
Optimized Conditions:
-
Temperature: 30–80°C (adiabatic control preferred due to exothermicity) .
-
Yield: Up to 94% for trans-diethyl-1,4-cyclohexane dicarbamate .
Decarboxylation
Under high temperatures (>200°C) or acidic conditions, CHDA undergoes decarboxylation , releasing CO₂ and forming cyclohexane derivatives.
Reaction Mechanisms and By-Product Management
Scientific Research Applications
Chemical Properties and Structure
Cyclohexane-1,4-dicarboxylic acid (C6H10O4) is a dicarboxylic acid where two carboxyl groups are attached to a cyclohexane ring at the 1 and 4 positions. Undecane-1,11-diamine (C11H24N2) is a linear aliphatic diamine. The combination of these two compounds results in unique properties that enhance their applicability in various domains.
Applications in Materials Science
2.1 Polyamide Production
One of the primary applications of cyclohexane-1,4-dicarboxylic acid; undecane-1,11-diamine is in the synthesis of polyamides. These polymers are known for their strength and thermal stability. The incorporation of cyclohexane-1,4-dicarboxylic acid into polyamide formulations can improve the material's gas barrier properties and mechanical performance.
| Property | Description |
|---|---|
| Material Type | Polyamide |
| Key Benefits | Enhanced gas barrier properties, improved mechanical strength |
2.2 Coatings and Adhesives
The compound is also utilized in coatings and adhesives due to its excellent adhesion properties and durability. The chemical structure allows for strong intermolecular interactions, which are crucial for high-performance coatings used in automotive and aerospace industries.
Pharmaceutical Applications
3.1 Drug Development
Research indicates that derivatives of cyclohexane-1,4-dicarboxylic acid have potential neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. The structural features of the compound can facilitate the development of drugs that effectively cross the blood-brain barrier.
Case Study: Neuroprotective Properties
A study demonstrated that modifications to the cyclohexane-1,4-dicarboxylic acid framework could lead to compounds with enhanced lipophilicity and improved central nervous system activity. This highlights the compound's versatility in drug design.
| Compound | CNS Activity | LogP Value |
|---|---|---|
| Original Compound | -2 (inactive) | -2.52 |
| Modified Compound | +2 (active) | -1.31 |
Chemical Synthesis Applications
4.1 Building Block for Complex Molecules
Cyclohexane-1,4-dicarboxylic acid; undecane-1,11-diamine serves as a vital building block in organic synthesis. Its functional groups allow for various chemical reactions such as amide formation and esterification, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties and stability of the resulting polymers.
Comparison with Similar Compounds
Cyclohexane-1,4-dicarboxylic acid vs. Other Dicarboxylic Acids
Key Findings :
- CHDA’s cycloaliphatic structure provides superior UV stability compared to aromatic terephthalic acid, making it ideal for outdoor coatings .
- In MOF synthesis, terephthalic acid forms rigid frameworks (e.g., MOF-5), while CHDA’s conformational flexibility may limit porosity .
Undecane-1,11-diamine vs. Other Diamines
Key Findings :
- Undecane-1,11-diamine’s long chain reduces polyamide crystallinity, enhancing impact resistance compared to nylon-6,6 .
- Cyclohexane-1,4-diamine derivatives form stable coordination complexes in MOFs but require harsh synthesis conditions .
Isomer Effects in CHDA Derivatives
- Synthetic Efficiency : Methylation of CHDA (1,4-isomer) yields 90% product, versus 45% for the 1,2-isomer, highlighting steric advantages of the 1,4-position .
- Plasticizer Performance : CHDA-based diesters (C5–C8 alcohols) exhibit faster fusion in PVC than longer-chain esters, reducing processing temperatures .
Biological Activity
Cyclohexane-1,4-dicarboxylic acid; undecane-1,11-diamine is a compound that combines a dicarboxylic acid with a long-chain diamine. This unique structure provides it with various biological activities, making it of interest in pharmaceutical and biochemical research. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 474.72 g/mol
- CAS Number : 72928-95-1
The structural combination of cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine allows for potential interactions in biological systems, particularly in enzyme inhibition and antimicrobial activity.
Synthesis Methods
The synthesis typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with undecane-1,11-diamine under dehydrating conditions. Common dehydrating agents include:
- Thionyl chloride (SOCl₂)
- Dicyclohexylcarbodiimide (DCC)
These agents facilitate the formation of amide bonds, leading to the creation of the target compound.
Antimicrobial Activity
One of the most significant aspects of this compound is its antimicrobial properties. Studies have shown that derivatives of cyclohexane-1,4-dicarboxylic acid exhibit substantial antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound has been tested against various strains such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at specific concentrations.
- Antifungal Activity : It has demonstrated antifungal effects against pathogens like Candida albicans and Fusarium solani.
Table 1 summarizes the minimum inhibitory concentrations (MICs) for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
Enzyme Inhibition
Research indicates that cyclohexane-1,4-dicarboxylic acid; undecane-1,11-diamine can inhibit certain enzymes involved in metabolic pathways. For example:
- α-glucosidase Inhibition : This compound can inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism. A study reported an IC value of approximately 30 µM for this inhibition.
Study on Antimicrobial Properties
In a study conducted by Kazmi et al. (2022), cyclohexanedicarboxylic acid derivatives were synthesized and tested for antimicrobial activity. The results indicated that these compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of long-chain diamines enhanced the hydrophobic character of the molecules, improving their interaction with microbial membranes .
Research on Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of related compounds derived from cyclohexanedicarboxylic acid. The findings suggested that modifications to the carboxylic groups could lead to increased potency against α-glucosidase, indicating a potential application in managing diabetes through carbohydrate absorption regulation .
Q & A
What are the established synthetic methodologies for cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine in academic research?
Basic Research Question
Cyclohexane-1,4-dicarboxylic acid (1,4-CHDA) is synthesized via esterification of its dimethyl ester followed by hydrolysis. For example, methyl esters are formed using CH₃I and K₂CO₃ in DMF, then hydrolyzed with Ba(OH)₂·8H₂O . Undecane-1,11-diamine synthesis typically involves nitrile reduction or dihalide amination. Safety protocols for diamines emphasize handling under inert conditions due to their reactivity and potential toxicity .
How is single-crystal X-ray diffraction employed to determine the supramolecular structure of 1,4-CHDA co-crystals?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) resolves hydrogen-bonding networks and conformational details. For instance, the co-crystal of 1,4-CHDA with pyridin-4-ol reveals a chair conformation for the cyclohexane ring and charge-assisted O–H···O⁻/N⁺–H···O⁻ interactions, refined using SHELXL . Torsion angles (e.g., C7–C1–C2–C3 = -177.7°) and hydrogen-bond distances are critical for validating structural models .
What analytical techniques are recommended to resolve contradictions in reported pKa values for 1,4-CHDA?
Advanced Research Question
Discrepancies in pKa values (e.g., 4.24 in vs. other studies) may arise from solvent polarity or ionic strength. Researchers should use potentiometric titration under standardized conditions (e.g., 0.1 M KCl, 25°C) and validate results with computational methods (e.g., COSMO-RS). Comparative studies with structurally similar acids (e.g., benzene-1,4-dicarboxylic acid) can contextualize data .
How do steric and electronic factors influence the reactivity of 1,4-CHDA in polymer synthesis?
Advanced Research Question
In epoxy-acid formulations, 1,4-CHDA’s equatorial/axial carboxylic groups impact crosslinking efficiency. Steric hindrance from the cyclohexane ring slows esterification kinetics, requiring catalysts like Zn(acac)₂ to enhance reactivity . For polyamides, undecane-1,11-diamine’s long aliphatic chain improves flexibility, while 1,4-CHDA’s rigidity enhances thermal stability. Optimizing monomer ratios (e.g., 1:1 stoichiometry) and reaction temperature (120–150°C) maximizes molecular weight .
What strategies mitigate challenges in characterizing undecane-1,11-diamine’s hygroscopicity and purity?
Advanced Research Question
Undecane-1,11-diamine’s hygroscopicity complicates purity assessment. Researchers should use Karl Fischer titration for water content, coupled with FT-IR (N–H stretching at ~3300 cm⁻¹) and ¹H NMR (δ 1.2–1.6 ppm for methylene protons) for structural validation. Storage under argon with molecular sieves prevents degradation .
How can computational modeling predict the hydrogen-bonding behavior of 1,4-CHDA in co-crystal engineering?
Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict hydrogen-bond strengths and synthon stability. For example, the O–H···O⁻ interaction in 1,4-CHDA-pyridin-4-ol co-crystals has a calculated bond length of 1.82 Å, aligning with SC-XRD data . Machine learning models trained on Cambridge Structural Database entries can further optimize co-former selection .
What experimental designs address low yields in 1,4-CHDA derivative synthesis (e.g., esters or amides)?
Advanced Research Question
Low yields in esterification (e.g., dimethyl 1,4-CHDA) often stem from incomplete acid activation. Pre-activation with DCC/DMAP or using microwave-assisted synthesis (80°C, 30 min) improves efficiency. For amides, coupling agents like EDCI/HOBt in anhydrous CH₂Cl₂ achieve >90% conversion .
How do cis/trans isomerism in 1,4-CHDA and chain length in undecane-1,11-diamine affect polymer properties?
Advanced Research Question
Cis-1,4-CHDA introduces kinks in polymer backbones, reducing crystallinity but enhancing solubility. Trans-1,4-CHDA increases rigidity, improving thermal stability (Tg ~150°C). Undecane-1,11-diamine’s C11 spacer balances mechanical strength and processability in polyamides, as evidenced by tensile modulus data .
What are the pitfalls in interpreting IR spectra of 1,4-CHDA and its derivatives?
Basic Research Question
Misassignment of carbonyl stretches (e.g., 1709 cm⁻¹ for free –COOH vs. 1632 cm⁻¹ for hydrogen-bonded –COOH) is common. Researchers should compare spectra with reference compounds (e.g., cyclohexane-1,2-dicarboxylic acid) and use deuteration studies to confirm assignments .
How can researchers reconcile conflicting data on 1,4-CHDA’s thermal stability in polymer matrices?
Advanced Research Question
Discrepancies in thermogravimetric analysis (TGA) data may arise from residual solvents or crosslinking density. Standardized protocols (heating rate 10°C/min under N₂) and complementary DSC (for Tg analysis) are recommended. Studies show 1,4-CHDA-based epoxides degrade at ~300°C, while impurities lower onset temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
